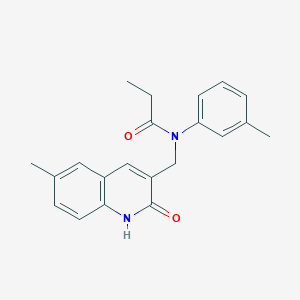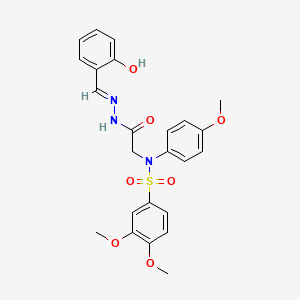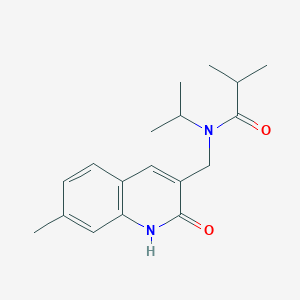
4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-phenylbenzenesulfonamide, commonly known as DIBS, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic properties.
Mécanisme D'action
DIBS exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, DIBS can reduce inflammation and pain in the body.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, DIBS has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer drug. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DIBS is its versatility. It can be easily synthesized in the lab using relatively simple techniques, and it has a wide range of potential applications in scientific research. However, one of the main limitations of DIBS is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research on DIBS. One area of interest is the development of new drugs based on DIBS, particularly for the treatment of inflammatory conditions and cancer. Another area of interest is the development of new methods for synthesizing DIBS and related compounds, which could help to improve its solubility and other properties. Finally, there is potential for research on the mechanism of action of DIBS, which could help to shed light on its therapeutic effects and inform the development of new drugs.
Méthodes De Synthèse
DIBS can be synthesized through a multi-step process involving the reaction of 3,4-dihydroisoquinoline with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with N-phenylbenzenesulfonamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
DIBS has been studied extensively in the field of medicinal chemistry due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(25-15-14-18-6-4-5-7-19(18)16-25)17-29-21-10-12-22(13-11-21)30(27,28)24-20-8-2-1-3-9-20/h1-13,24H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFPIGQLKFPPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)



![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7698935.png)

![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)



![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)


